molecular formula C14H14ClN3O2 B7754877 (E)-2-((2-chlorophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide

(E)-2-((2-chlorophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide

Cat. No.: B7754877
M. Wt: 291.73 g/mol
InChI Key: CSTPSSAWXRDDTI-LICLKQGHSA-N
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Description

(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 2-chlorophenylamine, is reacted with acetic anhydride to form 2-chlorophenylacetamide.

    Hydrazinolysis: The 2-chlorophenylacetamide is then treated with hydrazine hydrate to yield 2-chlorophenylacetohydrazide.

    Condensation reaction: The 2-chlorophenylacetohydrazide is finally condensed with 1-(furan-2-yl)ethanone under acidic or basic conditions to form the target compound, (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be explored for its use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((2-bromophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide
  • (E)-2-((2-fluorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide
  • (E)-2-((2-methylphenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide

Uniqueness

(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan ring and the acetohydrazide moiety also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chloroanilino)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-10(13-7-4-8-20-13)17-18-14(19)9-16-12-6-3-2-5-11(12)15/h2-8,16H,9H2,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPSSAWXRDDTI-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC1=CC=CC=C1Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC=CC=C1Cl)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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